

Spectroscopic Analysis of Galantamine Hydrobromide Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrobromide monohydrate*

Cat. No.: *B8087178*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Galantamine Hydrobromide, a critical compound in pharmaceutical development. The inclusion of a monohydrate form primarily affects the IR spectrum, notably in the O-H stretching region, and may have subtle effects on the solid-state NMR, but the fundamental spectroscopic signature of the galantamine molecule remains consistent. This document presents quantitative data in structured tables, details the experimental protocols for data acquisition, and illustrates key workflows and relationships through diagrams.

Data Presentation: Spectroscopic Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of Galantamine Hydrobromide.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Disclaimer: The following ^1H NMR data is predicted based on the known chemical structure of galantamine. Precise chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) require experimental determination.

Chemical Shift (δ) ppm	Multiplicity	Integration (No. of H)	Provisional Assignment
~ 6.6 - 6.8	d	1H	Aromatic H
~ 6.5 - 6.7	d	1H	Aromatic H
~ 6.0 - 6.2	m	2H	Olefinic H
~ 4.5 - 4.7	m	1H	CH-OH
~ 3.8	s	3H	OCH ₃
~ 3.5 - 4.2	m	3H	Aliphatic CH, CH ₂ adjacent to N
~ 2.8 - 3.2	m	2H	Aliphatic CH ₂
~ 2.4	s	3H	N-CH ₃
~ 1.8 - 2.2	m	2H	Aliphatic CH ₂

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Disclaimer: The following ^{13}C NMR chemical shifts are predicted based on the known chemical structure of galantamine. Experimental verification is required for precise assignments.

Chemical Shift (δ) ppm	Carbon Type	Provisional Assignment
~ 145 - 150	C	Aromatic C-O
~ 140 - 145	C	Aromatic C-O
~ 125 - 135	C	Aromatic C
~ 125 - 135	CH	Olefinic CH
~ 120 - 125	CH	Olefinic CH
~ 110 - 120	C	Aromatic C
~ 110 - 115	CH	Aromatic CH
~ 85 - 90	C	Quaternary C (Spiro)
~ 60 - 65	CH	CH-OH
~ 55 - 60	CH ₃	OCH ₃
~ 50 - 55	CH ₂	Aliphatic CH ₂
~ 45 - 50	CH	Aliphatic CH
~ 40 - 45	CH ₃	N-CH ₃
~ 30 - 35	CH ₂	Aliphatic CH ₂
~ 20 - 25	CH ₂	Aliphatic CH ₂

Table 3: Infrared (IR) Spectroscopy Data

Data interpreted from publicly available spectra of Galantamine Hydrobromide. The presence of monohydrate water is expected to contribute to the broadness of the O-H stretch.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3200 - 3500	Strong, Broad	O-H Stretch (Alcohol, H ₂ O), N-H Stretch (Ammonium salt)
~ 3000 - 3100	Medium	Aromatic & Olefinic C-H Stretch
~ 2800 - 3000	Medium	Aliphatic C-H Stretch
~ 1600 - 1650	Medium	C=C Aromatic & Olefinic Stretch
~ 1450 - 1550	Medium-Strong	C-H Bending
~ 1200 - 1300	Strong	C-O Ether Stretch (Aryl-Alkyl)
~ 1000 - 1100	Strong	C-O Alcohol Stretch

Table 4: Mass Spectrometry (MS) Data

Data corresponds to Electrospray Ionization (ESI) in positive ion mode.

m/z (Mass-to-Charge Ratio)	Ion Type	Interpretation
288.16	[M+H] ⁺	Protonated molecular ion of Galantamine free base (C ₁₇ H ₂₁ NO ₃)
213.09	[M+H - C ₄ H ₇ N] ⁺	Major fragment resulting from the cleavage of the azepine ring. ^[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

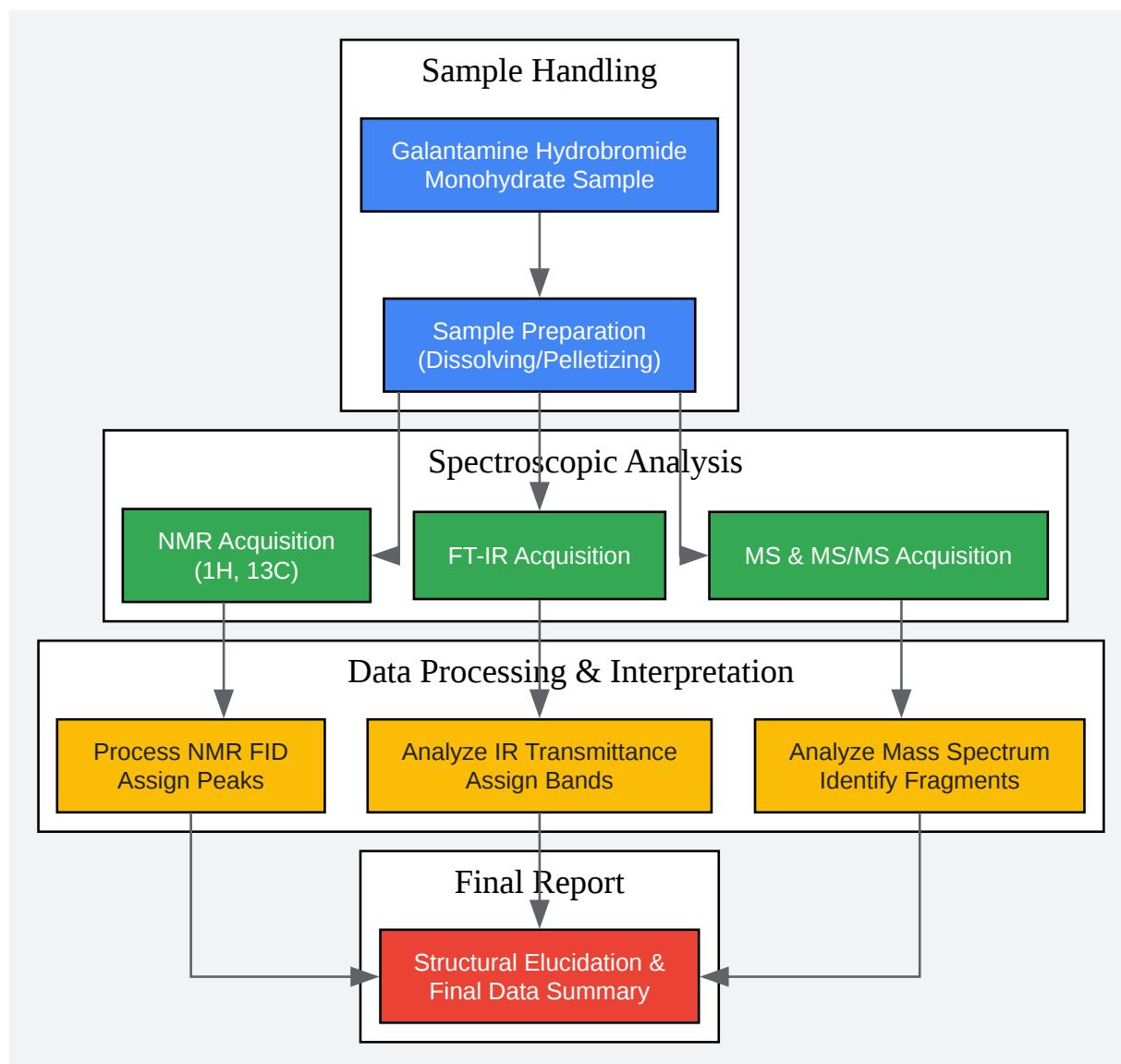
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of Galantamine **Hydrobromide Monohydrate** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.
- Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to the solution for chemical shift calibration ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate all signals.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required compared to ¹H NMR.
 - Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

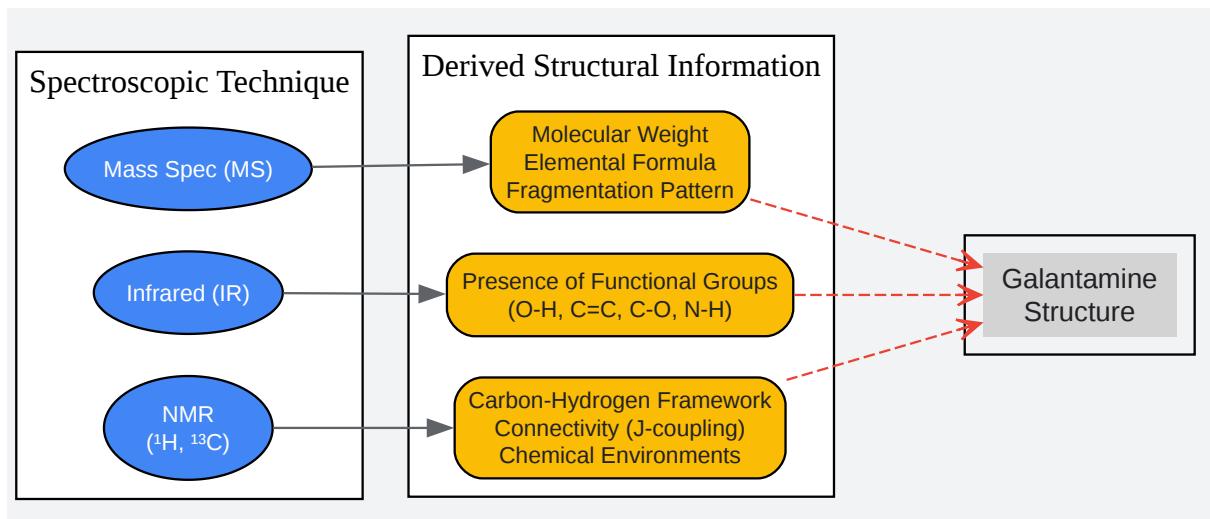
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of Galantamine **Hydrobromide Monohydrate** with approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the mixture to a pellet die and press under high pressure using a hydraulic press to form a thin, transparent pellet.
- Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric H₂O and CO₂.
- Sample Spectrum: Place the KBr pellet containing the sample into the sample holder and acquire the IR spectrum.
- Data Acquisition:
 - Scan the sample typically over a range of 4000 to 400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - The final spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of Galantamine **Hydrobromide Monohydrate** (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.[\[1\]](#)
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS) for sample introduction.[\[1\]](#)
- Ionization: Introduce the sample solution into the ESI source operating in positive ion mode. The solvent is evaporated, and the analyte molecules are ionized, primarily forming the protonated molecular ion [M+H]⁺.
- Mass Analysis:
 - Full Scan: Acquire a full scan mass spectrum to identify the molecular ion.
 - Tandem MS (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺ at m/z 288) and subject it to collision-induced dissociation (CID) to generate characteristic

fragment ions.^[1] The resulting product ion spectrum provides a fragmentation pattern that serves as a structural fingerprint.


Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the spectroscopic analysis of Galantamine **Hydrobromide Monohydrate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of Galantamine **Hydrobromide Monohydrate**.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and the structural information derived.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Galantamine Hydrobromide Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8087178#spectroscopic-data-nmr-ir-ms-of-hydrobromide-monohydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com